molecular formula C16H21N3O7S B12761168 (1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid CAS No. 81717-21-7

(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid

Cat. No.: B12761168
CAS No.: 81717-21-7
M. Wt: 399.4 g/mol
InChI Key: KPAHRHZZQKAJGR-UHFFFAOYSA-N
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Description

(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenylethyl group, and an acetic acid moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methylating agents under controlled conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a phenylethyl halide.

    Formation of the Phenoxyethoxy Intermediate: The phenylethyl-substituted piperazine is then reacted with a phenoxyethanol derivative to form the phenoxyethoxy intermediate.

    Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through esterification or amidation reactions, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Pharmacology: It may serve as a lead compound for studying receptor interactions and drug-receptor binding mechanisms.

    Materials Science: The compound’s unique structure makes it suitable for developing novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and phenylethyl group may facilitate binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethanol): Similar structure but lacks the acetic acid moiety.

    (1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)propionic acid: Similar structure with a propionic acid group instead of acetic acid.

Uniqueness

(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81717-21-7

Molecular Formula

C16H21N3O7S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(2-methylpropylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C16H21N3O7S/c1-4-26-16(23)15(22)18-11-5-7-12(8-6-11)27(24,25)19-14(21)13(20)17-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,20)(H,18,22)(H,19,21)

InChI Key

KPAHRHZZQKAJGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC(C)C

Origin of Product

United States

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